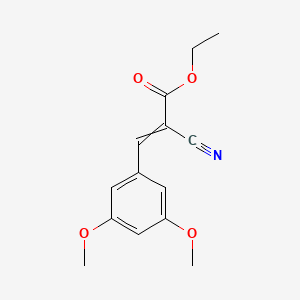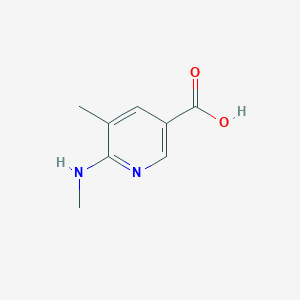
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid: is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
科学的研究の応用
Chemistry: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of methylation and amination on biological activity. It may also serve as a model compound for studying nicotinic acid derivatives.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
類似化合物との比較
Nicotinic Acid: The parent compound, which lacks the methyl and methylamino groups.
6-Methylamino-nicotinic Acid: A derivative with only the methylamino group at the 6th position.
5-Methyl-nicotinic Acid: A derivative with only the methyl group at the 5th position.
Uniqueness: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
5-methyl-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
VWRNXEIKZXHCOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1NC)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
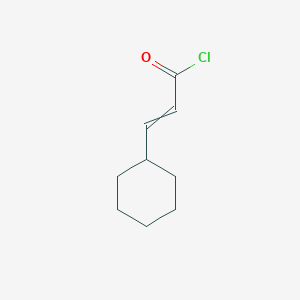


![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)

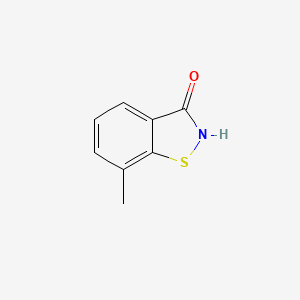

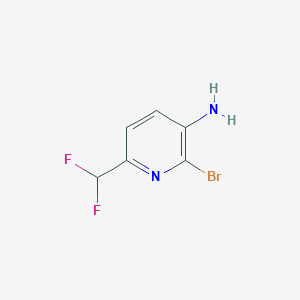
![ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8611879.png)
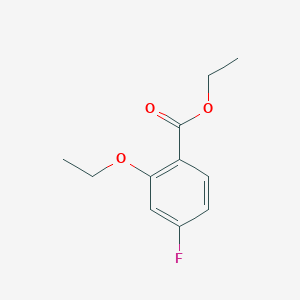
![6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B8611909.png)
